molecular formula C12H16ClNO B592911 1-(1-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride

1-(1-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride

Cat. No.: B592911
M. Wt: 225.71 g/mol
InChI Key: KDOMNGVEAOZFQY-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for a similar compound, 1-BENZOFURAN-5-YLMETHANOL, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used and all sources of ignition should be removed .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on exploring the therapeutic potential of these compounds in various diseases.

Biochemical Analysis

Biochemical Properties

5-MAPB (hydrochloride) is a triple reuptake inhibitor of serotonin, dopamine, and norepinephrine . It also acts as an agonist for the 5-HT 2A and 5-HT 2B receptors . The compound binds to the dopamine transporter in rat brain cells with a lower affinity than cocaine .

Cellular Effects

5-MAPB (hydrochloride) primarily interacts with various neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine . This interaction contributes to its empathogenic effects . The substance’s pharmacological properties make it a potential candidate for therapeutic applications .

Molecular Mechanism

The primary action of 5-MAPB (hydrochloride) on dopamine is through reversal of the transporter to release dopamine . This is consistent with the effects and it is possible that it exerts a similar action on serotonin and norepinephrine transporters .

Temporal Effects in Laboratory Settings

5-MAPB (hydrochloride) displaced [125I]RTI-121 in a concentration-dependent manner, with significant effects at 10 and 30 µM . The voltammetry data suggest that 5-MAPB reduces the rate of dopamine reuptake .

Dosage Effects in Animal Models

In animal models, 5-MAPB (hydrochloride) and its N-methyl derivative 5-MAPB induced dose-related elevations in extracellular dopamine and serotonin in the brain . The benzofuran derivatives also induced profound behavioral activation characterized by forward locomotion which lasted for at least 2 h post-injection .

Metabolic Pathways

The main metabolite of 5-MAPB (hydrochloride) is 3-carboxymethyl-4-hydroxy amphetamine . The major metabolites of 5-MAPB are 5-APB (N-demethyl metabolite) and 3-carboxymethyl-4-hydroxymethamphetamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-MAPB (hydrochloride) typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through cyclization reactions.

    N-Methylation: The next step is the N-methylation of the amine group to form the N-methylpropan-2-amine structure.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of 5-MAPB (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol .

Chemical Reactions Analysis

Types of Reactions

5-MAPB (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: Substitution reactions can occur at the benzofuran ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions include various derivatives of 5-MAPB, such as 5-APB (N-demethylated metabolite) and other substituted benzofurans .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Methylenedioxyamphetamine (MDA)
  • 3,4-Methylenedioxymethamphetamine (MDMA)
  • 5-APB (N-demethylated metabolite of 5-MAPB)

Uniqueness

5-MAPB (hydrochloride) is unique due to its specific structural modifications, which result in distinct pharmacological properties. Unlike MDA and MDMA, 5-MAPB does not form the alpha-methyldopamine metabolite, which is associated with neurotoxicity . This makes it a valuable compound for research, as it offers insights into the effects of benzofuran derivatives without the associated neurotoxic risks.

Properties

IUPAC Name

1-(1-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-9(13-2)7-10-3-4-12-11(8-10)5-6-14-12;/h3-6,8-9,13H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOMNGVEAOZFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC=C2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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